molecular formula C24H16N2O B4809901 2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol

2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol

Cat. No.: B4809901
M. Wt: 348.4 g/mol
InChI Key: FXYCLFXFYHTFTR-UHFFFAOYSA-N
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Description

2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol is an organic compound with the molecular formula C₂₄H₁₆N₂O It is a derivative of phenanthroline, a nitrogen-containing heterocyclic compound, and phenol, an aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol typically involves the following steps:

    Formation of the Phenanthroline Core: The phenanthroline core can be synthesized through a series of condensation reactions involving ortho-phenylenediamine and glyoxal.

    Phenyl Substitution: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where benzene is reacted with the phenanthroline core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Phenol Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nitro groups, and alkyl groups using reagents like halogens, nitric acid, and alkyl halides.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones and related compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol involves its interaction with various molecular targets:

    Metal Ion Coordination: The compound can coordinate with metal ions through its nitrogen atoms, forming stable complexes that can be used in catalysis and sensing applications.

    DNA Interaction: The planar structure of the compound allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.

    Fluorescence: The compound exhibits fluorescence properties, making it useful as a probe for detecting metal ions and other analytes in biological and environmental samples.

Comparison with Similar Compounds

2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol can be compared with other similar compounds, such as:

    Phenanthroline: Lacks the phenyl and phenol groups, making it less versatile in terms of chemical reactivity and applications.

    Phenol: Lacks the phenanthroline core, limiting its ability to form metal complexes and interact with DNA.

    1,10-Phenanthroline: Similar to phenanthroline but with different substitution patterns, affecting its chemical properties and applications.

The uniqueness of this compound lies in its combination of phenanthroline and phenol functionalities, providing a versatile platform for various scientific and industrial applications.

Properties

IUPAC Name

2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O/c27-23-11-5-4-9-17(23)22-15-19(16-7-2-1-3-8-16)24-18-10-6-14-25-20(18)12-13-21(24)26-22/h1-15,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYCLFXFYHTFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=CC=C5O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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